molecular formula C23H30N2O7 B4208549 2-morpholin-4-yl-N-[2-(2-phenylmethoxyphenoxy)ethyl]ethanamine;oxalic acid

2-morpholin-4-yl-N-[2-(2-phenylmethoxyphenoxy)ethyl]ethanamine;oxalic acid

Cat. No.: B4208549
M. Wt: 446.5 g/mol
InChI Key: FTBDFBHANKFKMK-UHFFFAOYSA-N
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Description

2-morpholin-4-yl-N-[2-(2-phenylmethoxyphenoxy)ethyl]ethanamine;oxalic acid is a complex organic compound that features both benzyloxy and morpholinyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-morpholin-4-yl-N-[2-(2-phenylmethoxyphenoxy)ethyl]ethanamine;oxalic acid typically involves multiple steps:

    Formation of the Benzyloxy Intermediate: The initial step involves the reaction of phenol with benzyl chloride in the presence of a base such as sodium hydroxide to form benzyloxyphenol.

    Etherification: The benzyloxyphenol is then reacted with ethylene oxide under basic conditions to form 2-(benzyloxy)phenoxyethanol.

    Amine Introduction: The 2-(benzyloxy)phenoxyethanol is then reacted with 2-(4-morpholinyl)ethylamine in the presence of a dehydrating agent like thionyl chloride to form the desired amine.

    Oxalate Formation: Finally, the amine is reacted with oxalic acid to form the oxalate salt.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The benzyloxy group can undergo oxidation to form corresponding aldehydes or acids.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4).

    Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.

Major Products

    Oxidation: Benzyloxybenzoic acid.

    Reduction: Amines.

    Substitution: Nitro, sulfonyl, or halogenated derivatives.

Scientific Research Applications

Chemistry

    Catalysis: Used as a ligand in catalytic reactions.

    Synthesis: Intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: Potential inhibitor of certain enzymes due to its structural features.

Medicine

    Drug Development: Investigated for its potential as a therapeutic agent in various diseases.

Industry

    Materials Science: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which 2-morpholin-4-yl-N-[2-(2-phenylmethoxyphenoxy)ethyl]ethanamine;oxalic acid exerts its effects is likely related to its ability to interact with specific molecular targets. The benzyloxy group can engage in π-π interactions with aromatic residues, while the morpholinyl group can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • {2-[2-(benzyloxy)phenoxy]ethyl}amine
  • {2-(4-morpholinyl)ethyl}amine
  • {2-[2-(benzyloxy)phenoxy]ethyl}[2-(4-piperidinyl)ethyl]amine

Uniqueness

The presence of both benzyloxy and morpholinyl groups in 2-morpholin-4-yl-N-[2-(2-phenylmethoxyphenoxy)ethyl]ethanamine;oxalic acid makes it unique compared to its analogs

Properties

IUPAC Name

2-morpholin-4-yl-N-[2-(2-phenylmethoxyphenoxy)ethyl]ethanamine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O3.C2H2O4/c1-2-6-19(7-3-1)18-26-21-9-5-4-8-20(21)25-15-11-22-10-12-23-13-16-24-17-14-23;3-1(4)2(5)6/h1-9,22H,10-18H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTBDFBHANKFKMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCNCCOC2=CC=CC=C2OCC3=CC=CC=C3.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-morpholin-4-yl-N-[2-(2-phenylmethoxyphenoxy)ethyl]ethanamine;oxalic acid
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2-morpholin-4-yl-N-[2-(2-phenylmethoxyphenoxy)ethyl]ethanamine;oxalic acid

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